2-(Bromomethyl)-5-fluorobenzaldehyde
Description
2-(Bromomethyl)-5-fluorobenzaldehyde (C₈H₆BrFO) is a halogenated aromatic aldehyde featuring a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 5-position of the benzaldehyde ring. This compound is of significant interest in organic synthesis due to its dual functional groups: the aldehyde moiety serves as an electrophilic site for condensation reactions, while the bromomethyl group enables alkylation or nucleophilic substitution reactions.
For instance, bromination of methyl-substituted precursors or nucleophilic displacement reactions using reagents like N-bromosuccinimide (NBS) could be employed . The compound’s utility lies in its role as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science, particularly in constructing complex molecules via Suzuki coupling, Grignard reactions, or further functionalization of the aldehyde group .
Properties
IUPAC Name |
2-(bromomethyl)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUJXBJURREHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
- Procedure:
The bromination of 3-fluoro-4-methylbenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) under controlled temperature (70–75 °C) results in selective benzylic bromination. This method is conducted in solvents like dichloroethane or dichloromethane. - Advantages:
- High selectivity for benzylic bromination with minimal dibromo side products (ratio ~4.75:1).
- High isolated yields (~97.6%) of 4-bromomethyl-3-fluorobenzonitrile, which is a close analog to the target compound.
- Process Optimization:
Use of micro-reactors can enhance reaction control, reduce side reactions, and improve scalability. The reaction mixture is quenched in water, and the organic phase is washed and concentrated to isolate the brominated intermediate. - Reference Example:
A patent (CN113816874B) describes this method with detailed reaction conditions and post-treatment steps, emphasizing yields of 74–87% over two steps including subsequent oxidation.
Oxidation of Bromomethyl Fluorobenzene to Bromomethyl Fluorobenzaldehyde
After bromination, the bromomethyl group can be oxidized to the corresponding aldehyde.
Oxidation Using Manganese(IV) Oxide (MnO2)
- Procedure:
(2-Bromo-5-fluoro-phenyl)methanol is oxidized to 2-bromo-5-fluorobenzaldehyde by stirring with manganese(IV) oxide in dichloromethane at room temperature for an extended period (up to 48 hours). - Yield and Purity:
This method affords the aldehyde in high yield (~92%) with relatively mild conditions. - Post-Reaction Processing:
The reaction mixture is filtered to remove MnO2, and the filtrate is concentrated to isolate the aldehyde. - Additional Notes:
This oxidation is mild and avoids over-oxidation or degradation of sensitive functional groups. - Reference Example:
ChemicalBook synthesis details this oxidation step with quantitative data and reaction conditions.
Alternative Oxidation Methods
- Pyridinium chlorochromate (PCC) in dichloromethane at ambient temperature is also used to oxidize the corresponding bromomethyl fluorobenzyl alcohol to the aldehyde, yielding moderate to good yields (~63%).
Direct Bromination of 2-Fluorobenzaldehyde
An alternative route involves direct bromination of 2-fluorobenzaldehyde to install the bromine ortho to the aldehyde group, which can then be transformed into the bromomethyl derivative.
Lewis Acid Catalyzed Bromination
- Procedure:
2-Fluorobenzaldehyde is reacted with brominating reagents such as bromine, N-bromosuccinimide, or dibromohydantoin derivatives in the presence of Lewis acids like aluminum trichloride or zinc bromide. - Solvents:
Dichloroethane, concentrated sulfuric acid, glacial acetic acid, or methyl tertiary butyl ether (MTBE) are used as solvents. - Reaction Conditions:
Mild temperatures (around 50–60 °C) and reaction times ranging from 1 to 48 hours depending on reagent and scale. - Yield and Purity:
High yields (~80%) of 2-fluoro-5-bromobenzaldehyde are reported with high purity (up to 98%). - Post-Treatment:
The reaction mixture is quenched in water, extracted with organic solvents (e.g., hexane), washed with aqueous bicarbonate and brine, dried, and purified by vacuum distillation or chromatography. - Reference Example:
Patent CN105884591A provides detailed synthetic conditions, spectral data, and yields for this method.
Summary Table of Preparation Methods
Research Findings and Analysis
Selectivity:
The use of N-bromosuccinimide with radical initiators or Lewis acid catalysts allows for high regioselectivity in bromination, favoring the benzylic or aromatic positions adjacent to fluorine or aldehyde groups.Scalability:
Micro-reactor technology applied in bromination steps enhances reaction control, reduces side products, and facilitates scale-up for industrial applications.Yield Optimization:
The combination of mild oxidation agents such as manganese(IV) oxide and careful control of reaction temperature and time results in high yields and purity of the aldehyde product.Cost and Safety:
Avoidance of highly toxic or explosive reagents and expensive catalysts (e.g., palladium) makes these methods industrially viable and cost-effective.Purification: Post-reaction workup often involves aqueous quenching, organic extraction, washing with sodium bisulfite or bicarbonate solutions, drying, and concentration, followed by crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The fluorobenzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
2-(Bromomethyl)-5-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-fluorobenzaldehyde is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorobenzaldehyde moiety can undergo electrophilic aromatic substitution, allowing for further functionalization. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.
Comparison with Similar Compounds
The following analysis compares 2-(Bromomethyl)-5-fluorobenzaldehyde with structurally and functionally related compounds, emphasizing substituent effects, reactivity, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
In contrast, 4-(Bromomethyl)benzaldehyde () has a less sterically hindered structure, favoring faster coupling reactions . Halogen electronegativity differences: Fluorine’s strong electron-withdrawing effect deactivates the ring, directing further substitutions meta/para. Iodine in 2-Fluoro-5-iodo-benzaldehyde () offers a heavier leaving group, useful in slow, controlled substitutions .
Functional Group Impact: The hydroxyl group in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () increases solubility in polar solvents and enables hydrogen bonding, which is absent in the target compound. This difference makes the hydroxy-substituted derivative more suitable for aqueous-phase reactions . Bromomethyl vs.
Biological Activity
2-(Bromomethyl)-5-fluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various biochemical pathways and exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on current research findings.
This compound can be synthesized through the bromination of 5-fluorobenzaldehyde. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound has been used in the synthesis of various biologically active derivatives, including quinazolinones known for their antitumor activity .
Antitumor Activity
Research indicates that this compound is involved in the synthesis of quinazolinone derivatives, which have demonstrated significant antitumor activity. For instance, Chen et al. (2013) highlighted the compound's role as a precursor in developing these derivatives, suggesting its potential in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit inhibitory effects against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes such as signal transduction and gene expression. The precise molecular targets and pathways remain an area for further investigation .
Case Study 1: Synthesis and Antitumor Evaluation
A study conducted by Chen et al. (2013) synthesized several quinazolinone derivatives from this compound and evaluated their antitumor efficacy. The results demonstrated that certain derivatives exhibited potent cytotoxic effects against cancer cell lines, suggesting a promising avenue for cancer treatment.
Case Study 2: Antimicrobial Screening
In a separate study, researchers screened various derivatives of this compound for antimicrobial activity. The findings indicated that some compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Data Tables
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(Bromomethyl)-5-fluorobenzaldehyde?
Methodological Answer: The compound is typically synthesized via bromination of 5-fluorobenzaldehyde derivatives. One approach involves using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C . Alternatively, ionic liquids like [HMIm]BF₄ can promote bromination with improved regioselectivity and reduced reaction time . Purification: Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR .
Q. How is this compound structurally characterized?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis reveals bond angles (e.g., C–Br bond length ~1.90 Å) and molecular geometry. For example, the O2–C8–C9 angle in related bromo-fluorobenzaldehydes is 122.51° .
- NMR: Key signals include:
- FT-IR: Strong C=O stretch at ~1700 cm⁻¹ and C–Br vibration at 550–650 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid:
- Waste Disposal: Collect brominated waste in sealed containers for incineration by licensed facilities .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions?
Methodological Answer: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols), while the aldehyde enables condensation reactions. For example:
Q. What are the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Decomposition begins at ~150°C, with mass loss corresponding to Br₂ release (observed via MS fragmentation at m/z 158–160) .
- Differential Scanning Calorimetry (DSC): Endothermic peaks at 80–90°C (melting) and exothermic events above 150°C (decomposition) .
- Stability Tests: Store at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation and bromine loss .
Q. How can contradictory reports on bromination efficiency be resolved?
Methodological Answer: Conflicting data often arise from solvent polarity, catalyst loading, or competing side reactions (e.g., aldehyde oxidation). To optimize:
- Design of Experiments (DoE): Vary parameters (temperature, NBS equivalents, solvent) systematically. For instance, higher NBS concentrations (1.2–1.5 eq) in DCM improve yield by 15–20% compared to THF .
- In-Situ Monitoring: Use Raman spectroscopy to track bromine consumption and intermediate formation .
- Statistical Analysis: Apply ANOVA to identify significant factors (e.g., temperature contributes 60% variance in yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
